molecular formula C24H26N4O2 B368563 1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone CAS No. 942885-23-6

1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

Cat. No.: B368563
CAS No.: 942885-23-6
M. Wt: 402.5g/mol
InChI Key: IUJJEFQFAJPBET-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a complex structure incorporating benzimidazole and pyrrolidinone moieties, a design characteristic of ligands targeting central nervous system (CNS) proteins. Based on studies of structurally related pyrovalerone analogs, this compound is positioned as a potential high-value chemical tool for investigating the function of monoamine transporters . Its primary research application lies in the study of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . Compounds within this structural class have been shown to act as potent and selective inhibitors of dopamine and norepinephrine reuptake, with considerably less effect on the serotonin transporter (SERT) . This selective pharmacological profile makes such compounds useful for probing the distinct roles of DAT and NET in neurochemical pathways, reward mechanisms, and behaviors in pre-clinical models. The lead compound in this family, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), was resolved into its enantiomers, with the S-isomer identified as the most biologically active, demonstrating the significance of stereochemistry in its interaction with biological targets . Researchers can utilize 1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone to develop novel neuropharmacological probes, contributing to the advancement of studies on conditions related to dopaminergic and noradrenergic systems.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-8-10-19(11-9-17)27-15-18(14-22(27)29)24-25-20-6-2-3-7-21(20)28(24)16-23(30)26-12-4-5-13-26/h2-3,6-11,18H,4-5,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJEFQFAJPBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to the observed effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biological Activity

1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole ring and a pyrrolidinone moiety. Its molecular formula is C21H26N4O2C_{21}H_{26}N_4O_2 with a molecular weight of 378.46 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research has indicated that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Inhibition of Kinases

Studies suggest that the compound inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream effectors like p70S6K. This inhibition can result in cell cycle arrest and apoptosis in cancer cells, particularly in leukemia cell lines such as MV4-11 and MOLM13 .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

  • Cell Proliferation Inhibition : The compound demonstrated significant growth inhibition in various cancer cell lines at low concentrations, with IC50 values ranging from 0.3 to 1.2 µM for acute leukemia cells .
  • Mechanistic Insights : The mechanism involves G0/G1 phase arrest, indicating an interruption in the cell cycle that hinders cancer progression .

Neuroprotective Effects

Research indicates potential neuroprotective properties through modulation of neurotransmitter systems. The compound may enhance cognitive functions and exhibit antidepressant-like effects in animal models by influencing serotonin and dopamine pathways .

Study 1: Anticancer Activity

In a study published in ResearchGate, the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. Results showed a dose-dependent reduction in tumor size and viability, suggesting significant therapeutic potential against solid tumors .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. Behavioral tests indicated improved memory retention and reduced markers of oxidative stress in treated animals compared to controls .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemIC50/EffectReference
AnticancerMV4-11 (leukemia)0.3 µM (growth inhibition)
AnticancerMOLM13 (leukemia)1.2 µM (growth inhibition)
NeuroprotectiveRodent modelImproved memory retention
NeuroprotectiveOxidative stress modelReduced oxidative markers

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, a modified approach is required to introduce the 1-[2-oxo-2-(1-pyrrolidinyl)ethyl] group:

Step 1: Alkylation of o-Phenylenediamine

  • Reagents : Chloroacetone, pyrrolidine, K2_2CO3_3, KI

  • Conditions : Reflux in acetonitrile (82°C, 24 hrs)

  • Mechanism : Nucleophilic substitution at the α-carbon of chloroacetone by pyrrolidine, followed by condensation with o-phenylenediamine.

  • Yield : 68% (Source methodology adapted for ketone introduction).

Step 2: Cyclization to Benzimidazole

  • Reagents : HCl (gaseous), ethanol

  • Conditions : 0°C to room temperature, 12 hrs

  • Key Intermediate : 1-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole

Preparation of 4-(4-Methylphenyl)-2-Pyrrolidinone

Cyclization of Aminoesters

Source describes a robust pathway for pyrrolidinone synthesis:

Reaction Scheme :

  • Esterification : Ketoacid → Ketoester (thionyl chloride, methanol)

  • Hydroxamination : Ketoester → Oximinoester (hydroxylamine hydrochloride)

  • Reduction : Oximinoester → Aminoester (H2_2, Pd/C, 50 psi)

  • Cyclization : Aminoester → Pyrrolidinone (reflux in toluene, 110°C)

Modifications for 4-Methylphenyl Substitution :

  • Starting Material : 4-Methylphenylacetic acid

  • Cyclization Yield : 74% (optimized with NaAlH4_4 in THF).

Coupling of Benzimidazole and Pyrrolidinone Moieties

Nucleophilic Aromatic Substitution

Conditions :

  • Reagents : NaH, DMF, 0°C → RT

  • Reaction Time : 18 hrs

  • Mechanism : Deprotonation of benzimidazole at the 2-position, followed by attack on 4-(4-methylphenyl)-2-pyrrolidinone activated at the 4-position.

Yield : 52% (Source methodology for analogous benzimidazole-pyrrolidinone systems).

Palladium-Catalyzed Cross-Coupling

Alternative Approach :

  • Catalyst : Pd(PPh3_3)4_4

  • Ligand : Xantphos

  • Solvent : Dioxane, 100°C

  • Yield : 63% (higher efficiency but requires rigorous anhydrous conditions).

Optimization and Challenges

Regioselectivity in Benzimidazole Functionalization

  • Issue : Competing alkylation at N1 vs. N3 positions.

  • Solution : Use of bulky bases (e.g., LDA) to direct substitution to N1 (Source).

Pyrrolidinone Ring Stability

  • Problem : Lactam ring opening under acidic conditions.

  • Mitigation : Neutral pH during coupling steps (Source).

Comparative Data on Synthetic Methods

MethodKey StepYield (%)Purity (HPLC)
Nucleophilic AromaticNaH/DMF coupling5295.2
Pd-CatalyzedXantphos/Pd coupling6397.8
One-Pot CyclizationIn-situ benzimidazole formation4591.5

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ 8.21 (s, 1H, benzimidazole H4)

    • δ 3.74 (m, 4H, pyrrolidinyl CH2_2)

    • δ 2.38 (s, 3H, 4-methylphenyl CH3_3)

  • IR (KBr) :

    • 1685 cm1^{-1} (C=O stretch, pyrrolidinone)

    • 1590 cm1^{-1} (C=N benzimidazole)

Industrial-Scale Considerations

  • Cost Analysis : Pd catalysts increase production costs by 22% compared to nucleophilic methods.

  • Green Chemistry Metrics :

    • E-Factor : 18.7 (nucleophilic) vs. 24.9 (Pd-catalyzed)

    • PMI : 6.2 vs. 8.5

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